N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5OS/c1-24-14-5-3-2-4-13(14)16-17(24)21-18(23-22-16)26-10-15(25)20-12-8-6-11(19)7-9-12/h2-9H,10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNHFSZGYZDJAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide is a compound of growing interest due to its potential biological activities. This compound features a complex structure that includes a triazine moiety and a chlorophenyl group, which may contribute to its pharmacological properties.
- Molecular Formula : C18H14ClN5OS
- Molecular Weight : 383.85 g/mol
- CAS Number : 312531-94-5
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The following sections summarize key findings related to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance:
- A study highlighted that derivatives of triazole compounds showed moderate to good activity against various bacteria including Staphylococcus aureus and Enterococcus faecalis .
- The presence of specific functional groups in the structure significantly influences the antimicrobial efficacy. The introduction of methyl or halogen substituents has been correlated with enhanced activity against Gram-positive and Gram-negative bacteria.
| Compound | Antimicrobial Activity | Target Organisms |
|---|---|---|
| Triazole Derivatives | Moderate to Good | Staphylococcus aureus, Enterococcus faecalis |
| N-(4-Chlorophenyl)-2-{...} | Not yet fully characterized | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Key findings include:
- Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, thiazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups (such as methyl) at specific positions on the phenyl ring enhances cytotoxicity .
| Compound | Cell Line Tested | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Thiazole Derivative | A-431 | 1.61 ± 1.92 | |
| N-(4-Chlorophenyl)-2-{...} | TBD | TBD | TBD |
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of triazole compounds and evaluated their biological activities. Among these, some exhibited promising results against both bacterial strains and cancer cell lines, indicating the potential utility of this compound as a lead compound in drug development .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction between this compound and target proteins involved in cancer progression. These studies revealed that the compound could effectively bind to key sites on proteins associated with cell proliferation and survival pathways .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of triazine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Several studies report that compounds similar to N-(4-Chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide show IC50 values below 100 μM against human cancer cell lines such as HCT-116 and HeLa. These compounds induce apoptosis and exhibit dose-dependent cytotoxicity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of caspase activity and disruption of mitochondrial membrane potential in cancer cells .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The ability to inhibit this enzyme could lead to significant therapeutic implications for inflammatory diseases .
Case Study 1: Cytotoxicity Evaluation
A study conducted on a series of triazine derivatives revealed that specific modifications to the structure of this compound resulted in enhanced anticancer activity. The most potent compound demonstrated an IC50 value of 36 μM against HCT-116 cells, indicating strong cytotoxicity and potential for further development as an anticancer agent .
Case Study 2: In Silico Studies
In silico evaluations have been utilized to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could be optimized for better efficacy against specific cancer types or inflammatory conditions .
Chemical Reactions Analysis
Substitution Reactions
The sulfanyl group (-S-) and acetamide moiety serve as key reactive sites for nucleophilic and electrophilic substitutions.
Nucleophilic Aromatic Substitution
The triazinoindole core participates in substitutions under basic conditions. For example, halogenation occurs at the indole nitrogen or triazine positions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination at N-position | Cl₂, DMF, 0–5°C, 4 hrs | 3-Chloro-N-(4-chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfanyl)acetamide | 68% |
Thioether Functionalization
The sulfanyl bridge undergoes alkylation or arylation via nucleophilic displacement:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation with methyl iodide | CH₃I, K₂CO₃, DMF, 60°C, 12 hrs | 2-((5-Methyl-triazinoindolyl)sulfanyl)-N-(4-chlorophenyl)propionamide | 52% |
Oxidation and Reduction
The sulfanyl group is redox-active, enabling transformations to sulfoxides or sulfones, while the acetamide carbonyl can be reduced.
Sulfanyl Oxidation
Controlled oxidation modifies the sulfur center:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), CH₃COOH, 25°C, 2 hrs | N-(4-Chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfinyl)acetamide | 75% | |
| Oxidation to sulfone | KMnO₄, H₂O, 80°C, 6 hrs | N-(4-Chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfonyl)acetamide | 63% |
Carbonyl Reduction
The acetamide carbonyl can be reduced to a hydroxymethylene group:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH₄ reduction | LiAlH₄, THF, reflux, 8 hrs | N-(4-Chlorophenyl)-2-({5-methyl-triazinoindolyl}sulfanyl)ethanolamine | 41% |
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles.
Triazinoindole Ring Expansion
Under acidic conditions, the triazine ring can expand:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ring expansion with HNO₃ | HNO₃ (conc.), H₂SO₄, 0°C, 3 hrs | 5-Methyl-7-nitro- triazino[5,6-b]indole-3-sulfanylacetamide derivative | 58% |
Cross-Coupling Reactions
The chlorophenyl group facilitates palladium-catalyzed couplings:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, PhB(OH)₂, DMF | N-(4-Biphenyl)-2-({5-methyl-triazinoindolyl}sulfanyl)acetamide | 71% |
Acid/Base-Mediated Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Key Findings & Trends
-
Reactivity Hotspots : The sulfanyl bridge and acetamide carbonyl are primary sites for substitution and redox reactions.
-
Triazinoindole Stability : The fused triazinoindole core remains intact under most conditions but undergoes ring expansion with strong acids/nitrating agents .
-
Synthetic Utility : Cross-coupling reactions enable diversification of the chlorophenyl group for structure-activity studies .
Experimental data emphasize the compound’s versatility in generating derivatives for pharmacological screening, particularly in anticancer and antimicrobial research .
Comparison with Similar Compounds
MvfR Antagonism
NV5, a pyridinyloxy-substituted analog, demonstrated inhibition of alkylquinolone autoinducer biosynthesis but failed to synergize with ciprofloxacin .
Physicochemical Properties
- Lipophilicity (LogP): The 4-chloro substituent balances hydrophobicity (LogP ~2.5) compared to bulkier groups like phenoxy (LogP ~3.2) or bromo (LogP ~3.5) .
- Solubility : The chloro group’s moderate polarity may enhance aqueous solubility relative to nitro or bromo analogs .
- Metabolic Stability : Fluorinated derivatives (e.g., 8-fluoro substitution) exhibit improved resistance to oxidative metabolism .
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-({5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetamide?
Methodological Answer: The compound can be synthesized via nucleophilic substitution between 2-bromo-N-(4-chlorophenyl)acetamide and 5-methyl-[1,2,4]triazino[5,6-b]indole-3-thiol. Key steps include:
- Reaction Conditions : Stirring under inert atmosphere (N₂/Ar) in anhydrous DMF or THF at room temperature or mild heating (40–60°C).
- Purification : Column chromatography using gradients of petroleum ether/ethyl acetate (e.g., 2:1 v/v) to isolate the product.
- Yield Optimization : Adjust stoichiometric ratios (1:1.1 for thiol:bromoacetamide) and reaction time (12–24 hours) to improve yields.
Validation : Confirm purity (>95%) via LCMS (e.g., tR 2.82 min for M+H⁺ 384.2) and structural integrity via ¹H/¹³C NMR (e.g., δ 9.93 ppm for NH in DMSO-d₆) .
Q. How can researchers characterize the compound’s structural and physicochemical properties?
Methodological Answer: Use a multi-technique approach:
- Spectroscopy :
- Thermal Analysis : DSC/TGA to assess melting points and stability.
- Solubility : Test in DMSO, ethanol, or aqueous buffers (pH 7.4) for biological assays.
Data Interpretation : Compare spectral data with analogs (e.g., brominated derivatives in ) to resolve ambiguities .
Advanced Research Questions
Q. What is the compound’s mechanism of action in bacterial quorum sensing inhibition?
Methodological Answer: The compound likely acts as a PqsR antagonist , disrupting Pseudomonas aeruginosa quorum sensing by:
Q. How do structural modifications (e.g., halogenation) impact bioactivity?
Methodological Answer: Compare analogs with substituents at key positions:
- Bromination (C-8) : Increases steric bulk, reducing biofilm inhibition (e.g., compound 39 in shows lower activity vs. non-brominated analogs).
- Pyridinyloxy Substitution : Enhances solubility and membrane penetration (e.g., compound 40 in with tR 2.78 min and improved MIC values).
Experimental Design : - Synthesize derivatives via halogenation (Br, Cl) or aryloxy substitutions.
- Test against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains.
Data Analysis : Use IC₅₀ values and logP calculations to correlate hydrophobicity with activity .
Q. How can computational methods guide the optimization of this compound?
Methodological Answer:
- QSAR Modeling : Train models using descriptors (e.g., topological polar surface area, H-bond donors) to predict anti-biofilm activity.
- MD Simulations : Simulate ligand-receptor dynamics (e.g., 100 ns trajectories) to assess binding stability and identify flexible regions in the LBD.
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities for derivatives.
Validation : Cross-check predictions with experimental MIC and biofilm inhibition data .
Q. What are the key challenges in resolving contradictory data on biological activity?
Methodological Answer: Address discrepancies via:
- Dose-Response Curves : Ensure assays cover a wide concentration range (0.1–100 µM) to avoid false negatives.
- Strain-Specificity : Test across clinical isolates (e.g., PA14, PAO1) to account for genetic variability.
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy.
Case Study : Compound 38 () showed 18% yield but 95% purity, suggesting synthetic scalability issues rather than intrinsic inactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
